molecular formula C13H22N2O B3851762 4-{[[2-(dimethylamino)ethyl](ethyl)amino]methyl}phenol

4-{[[2-(dimethylamino)ethyl](ethyl)amino]methyl}phenol

Cat. No. B3851762
M. Wt: 222.33 g/mol
InChI Key: KZYXTRLKERTDLD-UHFFFAOYSA-N
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Description

The compound “4-{[2-(dimethylamino)ethylamino]methyl}phenol” is a derivative of phenol. It has a molecular weight of 151.21 . This compound is a liquid and has impurities of 15% phenol and 20% bis(dimethylaminomethyl)phenol .


Synthesis Analysis

The synthesis of similar compounds involves various methods such as dispersion, precipitation, emulsion, multiple swelling, and seeded polymerizations . These methods use various cationic monomers, such as 2-vinylpyridine, 4-vinylpyridine, 2-(diethylamino)ethyl methacrylate, and 2-(dimethylamino)ethyl methacrylate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CN(C)Cc1ccc(O)cc1 . The InChI key for this compound is NFVPEIKDMMISQO-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound, similar to other cationic colloids, finds application in water and waste treatment, chromatography, drug and gene delivery, and as antimicrobial agents . Protonated polymers, such as Poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) linear polymer and its copolymers, have been proven as efficient agents against several microbial pathogens .


Physical And Chemical Properties Analysis

The compound has a density of 1.0203 (rough estimate), a melting point of 117-118°C, a boiling point of 173°C at 11 mmHg, a flashing point of 123.5°C, and a vapor pressure of 0.00417mmHg at 25°C . Its refractive index is estimated to be 1.4820 .

Mechanism of Action

The mechanism of action of similar compounds involves their basicity, which makes them useful nucleophilic catalysts for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams, and many more .

Safety and Hazards

The compound has hazard statements H302 + H312 + H332 - H314, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . The precautionary statements are P261 - P280 - P301 + P312 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in various fields such as coatings, chromatography, biotechnology, biomedicine, and delivery systems . Additionally, its antimicrobial properties could be further investigated for potential use in the medical field .

properties

IUPAC Name

4-[[2-(dimethylamino)ethyl-ethylamino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-4-15(10-9-14(2)3)11-12-5-7-13(16)8-6-12/h5-8,16H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYXTRLKERTDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)CC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[2-(Dimethylamino)ethyl-ethylamino]methyl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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